tert-Butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a chemical compound with significant research applications. Its molecular formula is and it has a molecular weight of 370.17 g/mol. This compound is noted for its structural complexity and potential utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
The compound is cataloged in various chemical databases including PubChem and BenchChem, which provide detailed information on its properties, synthesis methods, and applications. The CAS number for this compound is 1152440-02-2, facilitating its identification in chemical literature and commercial sources .
tert-Butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate belongs to the class of heterocyclic compounds, specifically imidazo[1,5-a]pyrazines. These compounds are characterized by their fused ring systems which contribute to their unique chemical properties and biological activities.
The synthesis of tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. Common methods include:
These synthetic routes may employ various techniques such as microwave-assisted synthesis to enhance yields and reduce reaction times. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for confirming the structure of the synthesized compound .
The synthesis often requires careful control of reaction conditions (temperature, pressure) and purification steps (chromatography) to isolate the desired product with high purity.
tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can participate in various chemical reactions due to its electrophilic bromine atom and nucleophilic sites on the nitrogen atoms within the imidazo[1,5-a]pyrazine framework. Notable reactions include:
These reactions are significant for developing novel pharmaceuticals and other functional materials .
Reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as thin-layer chromatography are used to monitor reaction progress.
The mechanism of action for tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate largely depends on its interactions with biological targets. It may act through:
Understanding these mechanisms is critical for evaluating the therapeutic potential of this compound in drug discovery initiatives .
Key physical properties include:
Chemical stability under different pH conditions and temperatures is essential for practical applications. The reactivity profile suggests that it can participate in further functionalization reactions without significant degradation under standard laboratory conditions.
Relevant data regarding melting points and boiling points are often determined experimentally but may vary based on purity and crystallization methods employed during synthesis.
tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:
Research continues into its biological activities and potential applications in medicinal chemistry and materials science .
The imidazo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system in modern drug discovery due to its capacity for diverse molecular interactions and structural tunability. This bicyclic framework combines imidazole and pyrazine rings, creating a electron-deficient aromatic system that readily engages in hydrogen bonding, π-stacking, and dipole-dipole interactions with biological targets. Its significance is exemplified by derivatives serving as key intermediates in synthesizing therapeutic agents targeting metabolic disorders, neurological conditions, and infectious diseases. For instance, structural analogs have demonstrated promise as β-secretase (BACE) inhibitors for Alzheimer's disease therapy, leveraging the core's ability to anchor within enzyme active sites through nitrogen atom coordination [8]. The scaffold's physicochemical profile—characterized by moderate log P values and balanced aqueous solubility—enhances its drug-likeness, enabling improved membrane permeability compared to simpler heterocycles [4].
Table 1: Key Physicochemical Attributes of the Imidazo[1,5-a]pyrazine Core
Property | Value/Range | Biological Relevance |
---|---|---|
Ring System Aromaticity | Moderate | Facilitates π-π stacking with protein aromatics |
Hydrogen Bond Acceptors | 3-5 atoms | Targets hydrogen bond donors in binding sites |
Hydrogen Bond Donors | 1-2 atoms | Engages receptor acceptor motifs |
Dipole Moment | ~4-5 Debye | Enhances solubility and target affinity |
The scaffold's synthetic versatility is demonstrated through commercial availability of protected derivatives like tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1188264-74-5) [4] and its trifluoromethylated analogs . These serve as advanced building blocks in medicinal chemistry campaigns, enabling rapid generation of structure-activity relationships through cross-coupling and functional group interconversion. The partially saturated 5,6,7,8-tetrahydro variants offer conformational flexibility, allowing adaptation to binding pockets with topological constraints, while the tert-butyloxycarbonyl (Boc) protecting group enhances solubility and enables selective deprotection for downstream derivatization [3] [4].
Strategic incorporation of bromine and trifluoromethyl groups at the 1- and 3-positions of the imidazo[1,5-a]pyrazine scaffold induces profound electronic and steric effects that govern both synthetic utility and biological activity. The bromine atom serves as:
Concurrently, the trifluoromethyl group (–CF₃) exerts orthogonal effects:
Table 2: Comparative Effects of Substituents in Imidazo[1,5-a]pyrazine Derivatives
Substituent | Electron Effect | Steric Demand (ų) | Common Synthetic Applications |
---|---|---|---|
Bromine (1-pos) | σₘ = 0.39 | 22.4 | Cross-coupling, nucleophilic substitution |
Trifluoromethyl (3-pos) | σₘ = 0.43 | 38.2 | Bioisosteric replacement, polarity modulation |
The synergistic interplay between these substituents is evidenced in tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1152440-02-2). The electron-withdrawing nature of both groups activates the core toward nucleophilic aromatic substitution at C-1 while deactivating it toward electrophilic attack. This controlled reactivity profile enables sequential derivatization strategies where bromine is displaced first, followed by manipulation of other sites. The trifluoromethyl group further enhances oxidative stability, a critical feature for compounds undergoing multi-step synthesis or requiring extended shelf-life as research reagents [7].
Precise nomenclature for imidazo[1,5-a]pyrazine derivatives requires systematic application of IUPAC conventions to differentiate positional isomers and avoid structural ambiguity. The parent compound tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (C₁₂H₁₅BrF₃N₃O₂) is designated with:
Isomeric differentiation presents significant challenges due to:
Table 3: Isomeric Differentiation in Brominated Imidazo-Pyrazine Systems
Structural Feature | Imidazo[1,5-a]pyrazine | Imidazo[1,2-a]pyrazine |
---|---|---|
CAS Example | 1152440-02-2 | 37819064 (PubChem CID) [6] |
Fusion Atoms | Imidazole N1-C2 : Pyrazine C8a-N8 | Imidazole C3-N3 : Pyrazine N1-C2 |
Bromination Position (Pref.) | Position 1 or 3 | Position 3 or 6 |
Boc Protection Site | N7 of pyrazine ring | N5 of pyrazine ring |
The canonical SMILES representation (CC(C)(C)OC(=O)N1CCN2C(=C(N=C2C(F)(F)F)Br)C1) for the title compound encodes the precise connectivity, distinguishing it from isomeric tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (SMILES: CC(C)(C)OC(=O)N1CCN2C=CN=C2C1Br) [6]. Such distinctions critically impact biological activity; molecular modeling confirms that 1-bromo substitution in the [1,5-a] system projects the halogen into solvent-exposed regions when bound to BACE enzymes, while 3-bromo analogs experience steric clashes [8]. These nuances underscore the necessity for unambiguous nomenclature in research reporting and compound registration databases.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9